Cas no 2248404-11-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate 化学的及び物理的性質
名前と識別子
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- 2248404-11-5
- EN300-6513291
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate
-
- インチ: 1S/C13H12N2O4/c16-11(8-14-6-3-7-14)19-15-12(17)9-4-1-2-5-10(9)13(15)18/h1-2,4-5H,3,6-8H2
- InChIKey: NRGQHDXJLHUCCS-UHFFFAOYSA-N
- ほほえんだ: O(C(CN1CCC1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 260.07970687g/mol
- どういたいしつりょう: 260.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 66.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6513291-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate |
2248404-11-5 | 95.0% | 0.25g |
$1051.0 | 2025-03-14 | |
Enamine | EN300-6513291-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate |
2248404-11-5 | 95.0% | 2.5g |
$2240.0 | 2025-03-14 | |
Enamine | EN300-6513291-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate |
2248404-11-5 | 95.0% | 0.5g |
$1097.0 | 2025-03-14 | |
Enamine | EN300-6513291-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate |
2248404-11-5 | 95.0% | 5.0g |
$3313.0 | 2025-03-14 | |
Enamine | EN300-6513291-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate |
2248404-11-5 | 95.0% | 10.0g |
$4914.0 | 2025-03-14 | |
Enamine | EN300-6513291-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate |
2248404-11-5 | 95.0% | 0.1g |
$1005.0 | 2025-03-14 | |
Enamine | EN300-6513291-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate |
2248404-11-5 | 95.0% | 0.05g |
$959.0 | 2025-03-14 | |
Enamine | EN300-6513291-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate |
2248404-11-5 | 95.0% | 1.0g |
$1142.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Jose A. Bencomo,Scott T. Iacono,Jena McCollum J. Mater. Chem. A, 2018,6, 12308-12315
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetateに関する追加情報
The Chemical Compound CAS No. 2248404-11-5: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate
The compound with CAS No. 2248404-11-5, commonly referred to as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features, which include a dioxoisoindole core and an azetidine substituent. These structural elements contribute to its versatile chemical properties and potential applications in advanced materials and pharmaceuticals.
The dioxoisoindole moiety in this compound is a derivative of isoindole, a heterocyclic aromatic compound with two oxygen atoms in the ring. This structure imparts stability and reactivity to the molecule, making it suitable for various chemical transformations. The azetidine group, a four-membered ring containing one nitrogen atom, adds further complexity to the molecule's structure. Azetidine derivatives are known for their ability to form stable amide bonds and participate in peptide-like interactions, which are crucial in drug design and bioconjugation.
Recent studies have highlighted the potential of this compound in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing high-performance polymers and coatings. The molecule's ability to undergo controlled polymerization under mild conditions has made it a valuable building block for creating materials with tailored mechanical and thermal properties.
In the pharmaceutical industry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(azetidin-1-yl)acetate has shown promise as a drug delivery agent. Its unique structure allows for the incorporation of bioactive molecules into its framework, enabling targeted drug delivery systems. Furthermore, its compatibility with biological systems has been demonstrated in preclinical studies, suggesting its potential use in treating various diseases.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the isoindole core through cyclization reactions and the subsequent introduction of the azetidine group via nucleophilic substitution or coupling reactions. The development of efficient synthetic routes has been a focus of recent research efforts, driven by the need for scalable production methods.
From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. Researchers have found that under specific conditions, it can degrade into non-toxic byproducts, making it a sustainable choice for applications in green chemistry.
In summary, CAS No. 2248404-11-5, or 1,3-dioxo-2,3-dihydro-1H-isoi ndol - yl - (azetidin - yl ) acetate, represents a cutting-edge advancement in organic chemistry. Its unique structure and versatile properties make it a valuable compound for diverse applications across multiple industries. As research continues to uncover new potential uses for this molecule, it is poised to play an increasingly important role in both academic and industrial settings.
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